molecular formula C17H17N3O2 B10884858 (3E)-N-phenyl-3-[2-(phenylcarbonyl)hydrazinylidene]butanamide

(3E)-N-phenyl-3-[2-(phenylcarbonyl)hydrazinylidene]butanamide

Cat. No.: B10884858
M. Wt: 295.34 g/mol
InChI Key: QQPHGSJFMVKRTG-CPNJWEJPSA-N
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Description

3-(2-Benzoylhydrazono)-N~1~-phenylbutanamide is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-benzoylhydrazono)-N~1~-phenylbutanamide can be achieved through various methods. One common approach involves the reaction of benzoyl hydrazine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which is then further reacted to form the final product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using green chemistry principles. For instance, the ball-milling technique has shown great potential in preparing compounds in solid state with high purity and yield. This environmentally friendly technique is carried out in the absence of solvent, making it both efficient and sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(2-Benzoylhydrazono)-N~1~-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced hydrazones. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

3-(2-Benzoylhydrazono)-N~1~-phenylbutanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and cytotoxic properties.

    Medicine: Investigated for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.

    Industry: Utilized in the development of new materials and compounds with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-benzoylhydrazono)-N~1~-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 3-(2-benzoylhydrazono)-N~1~-phenylbutanamide apart from these similar compounds is its unique structural features and specific biological activities. Its phenyl group provides distinct chemical properties and potential interactions with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

N-[(E)-(4-anilino-4-oxobutan-2-ylidene)amino]benzamide

InChI

InChI=1S/C17H17N3O2/c1-13(12-16(21)18-15-10-6-3-7-11-15)19-20-17(22)14-8-4-2-5-9-14/h2-11H,12H2,1H3,(H,18,21)(H,20,22)/b19-13+

InChI Key

QQPHGSJFMVKRTG-CPNJWEJPSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1)/CC(=O)NC2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1)CC(=O)NC2=CC=CC=C2

Origin of Product

United States

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